molecular formula C13H14N4 B14308702 N,N-Dimethyl-4-{[(pyrimidin-2-yl)imino]methyl}aniline CAS No. 110008-78-1

N,N-Dimethyl-4-{[(pyrimidin-2-yl)imino]methyl}aniline

Cat. No.: B14308702
CAS No.: 110008-78-1
M. Wt: 226.28 g/mol
InChI Key: HAVUMONMPMCAFI-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-{[(pyrimidin-2-yl)imino]methyl}aniline is an organic compound that features a pyrimidine ring attached to an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-{[(pyrimidin-2-yl)imino]methyl}aniline typically involves the reaction of 2-aminopyrimidine with N,N-dimethylaniline under specific conditions. One common method includes the use of a condensation reaction where the imine bond is formed between the pyrimidine and the aniline derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale condensation reactions using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-{[(pyrimidin-2-yl)imino]methyl}aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N,N-Dimethyl-4-{[(pyrimidin-2-yl)imino]methyl}aniline has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-4-[(E)-2-(2-pyridinyl)vinyl]aniline
  • 2-Pyrimidinamine, 4,6-dimethyl-
  • N,N-Dimethyl-4-(phenylazo)aniline

Uniqueness

N,N-Dimethyl-4-{[(pyrimidin-2-yl)imino]methyl}aniline is unique due to its specific combination of a pyrimidine ring and an aniline derivative. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

110008-78-1

Molecular Formula

C13H14N4

Molecular Weight

226.28 g/mol

IUPAC Name

N,N-dimethyl-4-(pyrimidin-2-yliminomethyl)aniline

InChI

InChI=1S/C13H14N4/c1-17(2)12-6-4-11(5-7-12)10-16-13-14-8-3-9-15-13/h3-10H,1-2H3

InChI Key

HAVUMONMPMCAFI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NC2=NC=CC=N2

Origin of Product

United States

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